molecular formula C22H26N2 B3194297 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- CAS No. 827016-65-9

1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-

Cat. No.: B3194297
CAS No.: 827016-65-9
M. Wt: 318.5 g/mol
InChI Key: DPVDVJYYQMQHPE-UHFFFAOYSA-N
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Description

1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

The synthesis of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The piperidine ring and dimethylphenyl group can be introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using reagents like halogens or alkyl halides under appropriate conditions.

    Cycloaddition: The indole core can participate in cycloaddition reactions, forming complex cyclic structures.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. The piperidine ring and dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall mechanism of action .

Comparison with Similar Compounds

1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-16-6-5-7-17(2)22(16)18-10-12-24(13-11-18)15-20-14-19-8-3-4-9-21(19)23-20/h3-9,14,18,23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDVJYYQMQHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740516
Record name 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827016-65-9
Record name 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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